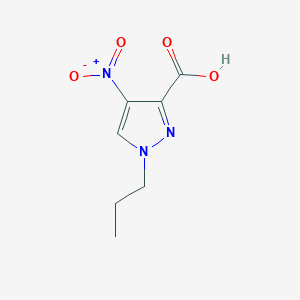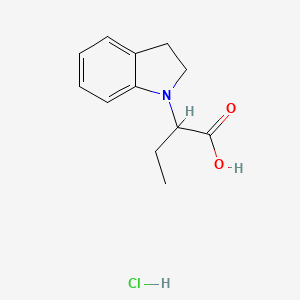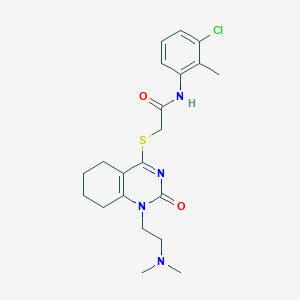
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a cell-permeable calcium chelator that is used to study the role of calcium ions in various cellular processes.
Wissenschaftliche Forschungsanwendungen
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is widely used in scientific research to study the role of calcium ions in various cellular processes. It is used to chelate intracellular calcium ions and prevent their release from intracellular stores. This allows researchers to study the effects of calcium ion release on various cellular processes, such as cell signaling, gene expression, and apoptosis.
Wirkmechanismus
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide works by binding to calcium ions and preventing their release from intracellular stores. It is a cell-permeable calcium chelator that can enter cells and bind to intracellular calcium ions. This prevents the calcium ions from binding to their target proteins and signaling pathways, which can alter cellular processes.
Biochemical and Physiological Effects
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a number of biochemical and physiological effects on cells. It can alter gene expression, cell signaling, and apoptosis. It can also affect calcium-dependent enzymes, such as protein kinases and phosphatases, which play important roles in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in lab experiments is its ability to chelate intracellular calcium ions. This allows researchers to study the effects of calcium ion release on various cellular processes. However, N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has some limitations. It can be toxic to cells at high concentrations, and it can interfere with other cellular processes.
Zukünftige Richtungen
There are a number of future directions for research involving N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide. One area of research is the role of calcium ions in cancer development and progression. Another area of research is the use of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in tissue engineering and regenerative medicine.
Conclusion
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a widely used chemical compound in scientific research. It is a cell-permeable calcium chelator that is used to study the role of calcium ions in various cellular processes. It has a number of biochemical and physiological effects on cells, and it has both advantages and limitations for lab experiments. Future research involving N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is focused on a number of areas, including cancer research, neurological disorders, and tissue engineering.
Synthesemethoden
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is synthesized by reacting N-(2-aminoethyl)-N-(2-hydroxyethyl)glycine with tert-butyl bromoacetate in the presence of triethylamine. The resulting product is then reacted with 4-(2-phenylmorpholino)butylamine to form N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide. The synthesis of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a multi-step process that requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
N'-tert-butyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-20(2,3)22-19(25)18(24)21-11-7-8-12-23-13-14-26-17(15-23)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPBBGKKYRQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2929981.png)


![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)
![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide](/img/structure/B2929992.png)



![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2930000.png)

